4-(3-Chloro-4-fluorophenoxy)aniline
Overview
Description
4-(3-Chloro-4-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9ClFNO. It is characterized by the presence of a chloro and fluoro substituent on the phenoxy group attached to an aniline moiety. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(3-Chloro-4-fluorophenoxy)aniline typically involves the reaction of 3-chloro-4-fluoronitrobenzene with aniline under specific conditions. One common method includes the hydrogenation of 3-chloro-4-fluoronitrobenzene in the presence of a platinum catalyst (1% Pt/C) at temperatures ranging from 50 to 100 degrees Celsius and hydrogen pressures of 0.1 to 5 MPa . The reaction is carried out until the nitro group is fully reduced to an amine group, resulting in the formation of this compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of a platinum catalyst and controlled reaction conditions allows for efficient conversion of the starting materials to the desired product. The final product is typically purified through distillation or recrystallization to achieve a purity of over 99.5% .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-(3-Chloro-4-fluorophenoxy)aniline has several scientific research applications:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenoxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity, which can lead to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: Similar in structure but lacks the phenoxy group.
4-Chloro-3-fluoroaniline: Another structural isomer with different positioning of the chloro and fluoro groups.
4-(4-Chloro-3-fluorophenoxy)aniline: A closely related compound with a different substitution pattern on the phenoxy group.
Uniqueness
4-(3-Chloro-4-fluorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required .
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-11-7-10(5-6-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXCUIQPQNJTMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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